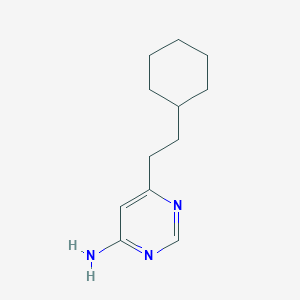![molecular formula C8H16N2O B1490495 2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide CAS No. 1021038-48-1](/img/structure/B1490495.png)
2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide
Vue d'ensemble
Description
2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol .
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds, such as 2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide, involves various reactions. For instance, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides . Other reactions include the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides .Applications De Recherche Scientifique
Chemical Cyclization and Polymer Science
- Research on the chemical cyclization of poly(amido-acids) in N,N-dimethylacetamide (DMAc) reveals its use in preparing polyimides, demonstrating DMAc's role as a solvent facilitating polymer science advancements. This study highlights the solvent's capacity to dissolve or swell poly(amido-acid), leading to high-quality polyimides (Vinogradova et al., 1974).
Drug Design and Biochemical Applications
- A novel inhibitor for five-lipoxygenase activity protein was developed using a compound with structural features similar to the target chemical, indicating the role of N,N-dimethylacetamide derivatives in designing bioactive compounds with potential pharmaceutical applications (Latli et al., 2015).
Organic Synthesis and Catalysis
- Studies on the synthesis of constrained γ-amino dicarboxylic acids and other cyclic compounds show the versatility of using DMAc and related compounds as solvents or reagents in organic synthesis, illustrating their potential in creating complex molecular architectures (Mangelinckx et al., 2019).
Material Degradation and Analysis
- Research into the degradation of cellulosic materials by heating in DMAc/LiCl provides insights into the chemical behavior of cellulose in the presence of N,N-dimethylacetamide, relevant for material science and analytical chemistry applications (Potthast et al., 2002).
Propriétés
IUPAC Name |
2-(cyclopropylmethylamino)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10(2)8(11)6-9-5-7-3-4-7/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNBVOXNVSLNLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1490420.png)






